4-(Tetrahydropyran-4-yloxy)benzonitrile

Organic Synthesis Solid-Phase Chemistry Process Development

4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS 884507-34-0) is a synthetic aryl ether fragment featuring a benzonitrile core linked to a tetrahydropyran ring via an ether at the para-position. With a molecular weight of 203.24 g/mol, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a computed XLogP3-AA of 2.1, the compound aligns with fragment-based drug discovery (FBDD) 'Rule of Three' criteria (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 884507-34-0
Cat. No. B1614126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydropyran-4-yloxy)benzonitrile
CAS884507-34-0
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H13NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-8H2
InChIKeyITXQSYHCKPGZLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS 884507-34-0): A Benchmark para-Substituted Benzonitrile Fragment for Drug Discovery


4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS 884507-34-0) is a synthetic aryl ether fragment featuring a benzonitrile core linked to a tetrahydropyran ring via an ether at the para-position [1]. With a molecular weight of 203.24 g/mol, zero hydrogen-bond donors, three hydrogen-bond acceptors, and a computed XLogP3-AA of 2.1, the compound aligns with fragment-based drug discovery (FBDD) 'Rule of Three' criteria (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [2].

Why Generic Substitution Fails for 4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS 884507-34-0): Positional Isomerism and Physicochemical Divergence


Despite sharing the identical molecular formula (C12H13NO2) and molecular weight (203.24 g/mol) with its 2-substituted (ortho) regioisomer (CAS 898289-37-7), 4-(Tetrahydropyran-4-yloxy)benzonitrile exhibits a 57–58 °C higher melting point (109 °C vs. 51–55 °C) [1]. This divergence arises from altered molecular packing in the crystalline phase, impacting manual handling, solid-phase formulation, and thermal processing workflows. Furthermore, the para-substitution pattern places the nitrile group at the distal end of the molecular axis, offering a structurally distinct synthetic handle for downstream elaboration (e.g., tetrazole formation, amide coupling) relative to the sterically hindered ortho-nitrile, which can exhibit attenuated reactivity due to intramolecular steric effects [2]. Procurement without rigorous positional-isomer specification therefore introduces a chemically different entity with divergent physical and synthetic properties.

Quantitative Evidence Guide for 4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS 884507-34-0)


Regioisomeric Geometry: Para- vs. Ortho-Substitution Dictates Crystallinity and Solid-Phase Processability

The para-substituted nitrile exhibits a dramatically higher melting point (109 °C) compared to its ortho-substituted isomer (51–55 °C), a differential of approximately 57 °C [1]. This higher melting point indicates stronger intermolecular forces in the crystalline lattice, enabling easier handling as a free-flowing solid at ambient temperatures typical of standard laboratory environments (20–25 °C), whereas the ortho isomer is near its melting point at elevated ambient temperatures, potentially complicating weighing, transfer, and formulation [1].

Organic Synthesis Solid-Phase Chemistry Process Development

Precise Thermophysical Benchmarking: Boiling Point and Flash Point Define Operational Envelope

The para-substituted compound possesses a predicted boiling point of 364.8 °C at 760 mmHg and a predicted flash point of 143.7 °C . In contrast, the ortho-substituted isomer exhibits a predicted boiling point of 363.2 °C at 760 mmHg and a predicted flash point of 142.9 °C . Although the boiling point difference (≈ 1.6 °C) and flash point difference (≈ 0.8 °C) are modest, procurement teams evaluating high-temperature reactions or distillative purification near the compound's boiling point range may use these distinct predicted thermophysical values as component-specific design inputs for reactor safety assessments and distillation protocol design.

Process Safety Thermal Analysis Solvent Selection

Fragment-Library Grade Physicochemical Profile: Compliance with the Congreve 'Rule of Three'

4-(Tetrahydropyran-4-yloxy)benzonitrile is systematically profiled as a fragment-molecule scaffold explicitly offered as a 'fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification' . Its computed physicochemical parameters—MW 203.24 g/mol, XLogP3-AA 2.1, zero hydrogen-bond donors, three hydrogen-bond acceptors, and two rotatable bonds—fully satisfy the Congreve Rule of Three (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. In comparison, the analogous 2-substituted (ortho) isomer possesses the identical molecular weight, LogP, HBD, HBA, and rotatable-bond counts, but the para-substitution pattern of the target compound offers a linear molecular axis that is geometrically preferred for linking strategies in fragment-based drug design, whereas the ortho-substituted isomer introduces a bent geometry that can complicate binding-mode predictions and synthetic elaboration [2].

Fragment-Based Drug Discovery Medicinal Chemistry Hit Generation

Vendor Purity Benchmarking: Consistent 97% Assay Enables Reproducible Library Synthesis

Thermo Scientific supplies this compound with an assay purity interval of 96.5%–100.0% (labeled percent purity: 97%), packaged in amber glass bottles in 1 g and 5 g quantities . This 97% purity is consistent across the Fisher Scientific global distribution network. By comparison, the ortho isomer (CAS 898289-37-7) is also supplied at 97% purity by Thermo Scientific, but is predominantly offered in 250 mg packaging . An alternative supplier of the ortho isomer, AKSci, specifies a minimum purity of 95%, two percentage points lower than the para-isomer standard . The 1 g minimum package size for the para compound supports direct use in multi-parallel library synthesis without repackaging.

Quality Assurance Chemical Procurement Drug Discovery

Literature Precedent: Tetrahydropyranyloxy Benzonitrile Motif in Kinase-Targeted Patent Chemistry

The para-substituted tetrahydropyran-4-yloxy benzonitrile motif is explicitly claimed within broad Markush structures in kinase-inhibitor patents targeting the TBK1/IKKε signaling axis, which is implicated in oncology and inflammatory diseases [1]. While the specific unsubstituted compound 4-(Tetrahydropyran-4-yloxy)benzonitrile serves as a foundational building block for constructing these elaborated pharmacophores, closely related elaborated analogs such as 5-{2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]furo[3,2-b]pyridin-7-yl}-2-(tetrahydropyran-4-yloxy)benzonitrile (CAS 1449709-72-1) demonstrate that the para-tetrahydropyran-4-yloxy benzonitrile core is a privileged scaffold for kinase-targeted drug design [2]. In contrast, analogous 2-(tetrahydropyran-4-yloxy)benzonitrile derivatives are underrepresented in such kinase-inhibitor patent disclosures, suggesting a structural preference for the para geometry in this therapeutic target class [1].

Medicinal Chemistry Kinase Inhibition Pharmaceutical Patenting

GHS Safety Profile: Regulation (EC) No. 1272/2008 Harmonized Classification Enables Bulk Procurement Planning

Thermo Scientific EU Safety Data Sheets indicate that the para-substituted compound is GHS-classified as an Irritant (Xi) with hazard statement H315 + H319 + H335, while the ortho isomer carries a more acute toxicity profile including the hazard statement 'Harmful if swallowed' (H302) . The absence of an acute oral toxicity signal for the para isomer represents a meaningful operational distinction for facilities with defined occupational exposure band-1 handling protocols, potentially reducing engineering control requirements and personal protective equipment (PPE) costs during scale-up compared to the ortho isomer.

Chemical Safety Compliance Supply Chain

Best Research and Industrial Application Scenarios for 4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS 884507-34-0)


Fragment-Based Lead Discovery Against Kinase Targets (TBK1/IKKε Axis)

The para-substituted benzonitrile scaffold aligns with patent-disclosed kinase inhibitor pharmacophores targeting the TBK1/IKKε signaling pathway, which is implicated in oncology and inflammatory diseases [1]. Its favorable Rule-of-Three compliance (MW 203.24, LogP 2.1, HBD 0, HBA 3) makes it a highly suitable fragment hit for biophysical screening (NMR, SPR, thermal shift) and subsequent fragment growth via the benzonitrile moiety, which can serve as a synthetic handle for tetrazole bioisosteric replacement or amide coupling .

Parallel Library Synthesis and High-Throughput Chemistry Automation

With a melting point of 109 °C—well above typical automation-system ambient temperatures (20–30 °C)—and a standard 1 g pack size from Thermo Scientific, this compound is suited for automated solid-dispensing platforms and parallel medicinal chemistry workflows [1]. Its free-flowing solid characteristic eliminates the risk of vial sticking or weighing inaccuracies caused by compound softening, which is a known problem for ortho-substituted analogs with melting points near 50 °C .

Bulk Procurement for Pilot-Plant and Scale-Up Chemistry

The predicted boiling point (364.8 °C) and flash point (143.7 °C) provide quantitative design inputs for process safety assessments, distillation protocols, and reactor thermal management during batch-scale synthesis and purification [1]. The absence of acute oral toxicity classification (H302) for the para isomer, as opposed to the ortho isomer's GHS acute toxicity warning, may simplify occupational exposure banding and reduce associated engineering control costs during multi-kilogram handling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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